N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide derivatives involves multiple steps, including the condensation of benzo[d]thiazol-2-amines with in situ synthesized substituted 2-oxo-2H-chromene-3-carbonyl chlorides. Such processes are crucial for creating compounds with potential antioxidant and antibacterial activities (Gadhave et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various spectroscopic methods, including NMR and MS spectroscopy, as well as X-ray crystallography. These studies provide insights into the geometry and conformation of the chromone–thiazole hybrids, which are essential for understanding ligand-receptor interactions (Cagide et al., 2015).
Chemical Reactions and Properties
Coumarin benzothiazole derivatives, including this compound, have been synthesized and investigated for their recognition properties for cyanide anions, demonstrating their utility in chemical sensor applications. These reactions typically involve Michael addition or displacement mechanisms (Wang et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, have been determined through various analytical techniques. Such properties are crucial for the development of pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical agents and stability under various conditions, have been explored to understand the potential applications of these compounds in medicinal chemistry and material science. The interaction of these compounds with metals, as well as their electrochemical properties, has also been studied, indicating their potential in the development of new materials and drugs (Myannik et al., 2018).
Scientific Research Applications
Chemosensors for Cyanide Anions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide and its derivatives have been investigated for their ability to detect cyanide anions. These compounds can recognize cyanide anions through a Michael addition reaction, with some exhibiting noticeable color changes and fluorescence quenching, detectable by the naked eye (Wang et al., 2015).
Potential Adenosine Receptor Ligands
These compounds have been explored as potential ligands for human adenosine receptors. Their design as chromone–thiazole hybrids aims to utilize their biological activities for therapeutic applications, particularly targeting adenosine receptors (Cagide et al., 2015).
Metal Complex Synthesis
These compounds have been used in the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes. The study of these complexes includes their crystal structure and electrochemical properties, indicating potential applications in materials science and chemistry (Myannik et al., 2018).
Antimicrobial Activity
These derivatives have shown significant antibacterial and antifungal activities in synthesized compounds, indicating their potential as antimicrobial agents. This application is particularly notable in the context of increasing resistance to conventional antibiotics (Raval et al., 2012).
Antibacterial and Antioxidant Agents
Some derivatives have been synthesized and evaluated as potential antioxidant and antibacterial agents. These studies involve in vitro assays and docking studies to assess their effectiveness against specific bacterial strains and antioxidant potential (Gadhave et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .
Result of Action
The compound has been observed to have potent growth inhibition properties against various human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division, leading to cell death.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Some thiazole derivatives have been found to have potent growth inhibition properties against various human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide at different dosages in animal models have not been reported. It is known that the effects of thiazole derivatives can vary with dosage, and that these compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-18-12-3-1-2-4-15(12)25-8-13(18)19(24)22-20-21-14(9-28-20)11-5-6-16-17(7-11)27-10-26-16/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUKIOJYXXWULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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